Phosphorisocyanatidic dichloride

Description

Significance of Phosphorus-Containing Isocyanates in Chemical Research

Phosphorus-containing isocyanates represent a unique class of compounds that bridge the fields of organic and inorganic chemistry. Their dual reactivity, stemming from the phosphorus center and the highly electrophilic isocyanate group, makes them valuable building blocks in the synthesis of a diverse array of molecules. These compounds are instrumental in the development of novel polymers, flame retardants, and biologically active molecules. The phosphorus-nitrogen bond, a key feature of these molecules, imparts distinct properties that are not readily achievable with other elemental combinations. pageplace.de The ongoing exploration of phosphorus-nitrogen compounds continues to yield materials with unique thermal, mechanical, and flame-retardant properties. tue.nlmdpi.comresearchgate.net

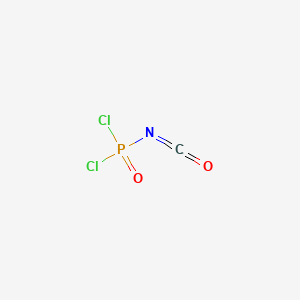

Overview of Phosphorisocyanatidic Dichloride as a Key Synthetic Intermediate

Among the various phosphorus-containing isocyanates, phosphorisocyanatidic dichloride (Cl₂P(O)NCO) stands out as a particularly important synthetic intermediate. cymitquimica.com Its structure, featuring a phosphoryl group, two reactive chlorine atoms, and an isocyanate moiety, allows for a wide range of chemical transformations. cymitquimica.com This versatility enables its use in the synthesis of complex organophosphorus compounds, heterocyclic systems, and functionalized polymers. The presence of the two chlorine atoms allows for stepwise or simultaneous substitution, providing a high degree of control in synthetic design. cymitquimica.com

Historical Developments in Phosphorus-Nitrogen Chemistry Relevant to Phosphorisocyanatidic Dichloride

The field of phosphorus-nitrogen chemistry has a rich history, with early investigations dating back to the 19th century with the work of Liebig and Wöhler on the reaction between phosphorus pentachloride and ammonia. pageplace.de This foundational work laid the groundwork for the synthesis and study of a vast number of compounds containing phosphorus-nitrogen bonds. Over the decades, significant advancements in analytical techniques and synthetic methodologies have led to a deeper understanding of the bonding and reactivity of these compounds. pageplace.de This progress has been a driving force in the discovery and development of reagents like phosphorisocyanatidic dichloride, expanding the toolkit available to synthetic chemists. The study of phosphorus-nitrogen compounds has evolved to become a significant area of modern chemical research. pageplace.denih.gov

Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphorylimino(oxo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPIQPBNFUNZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NP(=O)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236047 | |

| Record name | Phosphorisocyanatidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-30-4 | |

| Record name | Phosphorisocyanatidic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorisocyanatidic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorisocyanatidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorisocyanatidic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Meth

Reaction Mechanisms and Reactivity Studies

Fundamental Reaction Pathways

The principal reactions of phosphorisocyanatidic dichloride are characterized by nucleophilic additions to the isocyanate group and subsequent or concurrent substitution at the phosphorus center.

Nucleophilic Addition Reactions

Phosphorisocyanatidic dichloride readily reacts with a wide array of nucleophiles. benthamdirect.comingentaconnect.combenthamscience.com The isocyanate group (–N=C=O) is highly electrophilic, making the carbon atom susceptible to attack by nucleophiles such as alcohols, amines, phenols, and thiols. benthamdirect.comingentaconnect.combenthamscience.com This initial reaction is a nucleophilic addition, leading to the formation of N-phosphorylated carbamates (from alcohols), ureas (from amines), and related structures. benthamdirect.combenthamscience.com

The general order of reactivity for nucleophiles with isocyanates is typically:

Primary amines > Primary alcohols > Secondary amines researchgate.net

These addition reactions form intermediates that still contain the reactive P-Cl bonds, allowing for further synthetic modifications. Subsequent reactions can involve nucleophilic substitution of the chlorine atoms, which can lead to the formation of acyclic or P-heterocyclic compounds, depending on the nature of the reacting nucleophile. benthamdirect.comingentaconnect.com

Table 1: Nucleophilic Addition Reactions of Phosphorisocyanatidic Dichloride

| Nucleophile (Nu-H) | Initial Product Structure | Product Class |

| Primary/Secondary Alcohols (R-OH) | Cl₂P(O)NHC(O)OR | N-(Dichlorophosphoryl)carbamate |

| Primary/Secondary Amines (R₂NH) | Cl₂P(O)NHC(O)NR₂ | N-(Dichlorophosphoryl)urea |

| Phenols (Ar-OH) | Cl₂P(O)NHC(O)OAr | N-(Dichlorophosphoryl)arylcarbamate |

| Thiols (R-SH) | Cl₂P(O)NHC(O)SR | N-(Dichlorophosphoryl)thiocarbamate |

Hydrolytic Stability and Reactivity Under Aqueous Conditions

Phosphorisocyanatidic dichloride is highly susceptible to hydrolysis. The isocyanate functional group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield dichlorophosphoryl amine and carbon dioxide. wikipedia.org

Reaction with Water: Cl₂P(O)NCO + H₂O → [Cl₂P(O)NHCOOH] → Cl₂P(O)NH₂ + CO₂

Simultaneously, the phosphoryl chloride moiety is also subject to hydrolysis, where the phosphorus-chlorine bonds are sequentially replaced by hydroxyl groups, ultimately leading to phosphoric acid, hydrochloric acid, and ammonia under complete hydrolysis conditions. The hydrolysis of related phosphorochloridates is a well-studied process. rsc.org Due to its high reactivity with water, phosphorisocyanatidic dichloride must be handled under anhydrous conditions to prevent decomposition. researchgate.net

Investigation of Specific Reaction Systems

The dual reactivity of phosphorisocyanatidic dichloride has been exploited in various specific reaction systems to generate complex molecules.

Reactions with Indolizine Derivatives

The reaction of phosphorisocyanatidic dichloride with indolizine derivatives has not been extensively detailed in readily available literature. However, based on its known reactivity, it can be postulated that the reaction would proceed via nucleophilic attack from the indolizine ring system onto the isocyanate carbon. The specific site of attack on the indolizine would depend on the substitution pattern and electronic distribution within the indolizine derivative. Subsequent reactions could involve the dichlorophosphoryl group, potentially leading to novel heterocyclic structures incorporating a phosphorus bridge.

Mechanistic Insights into Derivatization Reactions

Phosphorisocyanatidic dichloride serves as a powerful derivatization agent. The reaction mechanism involves a two-stage process. The first stage is the nucleophilic addition to the isocyanate group as described previously. benthamdirect.combenthamscience.com The second stage involves the substitution of the two chlorine atoms by other nucleophilic groups. benthamdirect.comingentaconnect.com

For instance, reaction with a bifunctional nucleophile, such as a diol or a diamine, can lead to the formation of P-heterocyclic compounds. benthamdirect.com The mechanism proceeds through the initial formation of the N-substituted dichlorophosphoryl intermediate, followed by an intramolecular or intermolecular nucleophilic attack on the phosphorus atom, displacing the chloride ions and forming a cyclic structure.

Catalytic and Stoichiometric Reaction Systems Involving Phosphorisocyanatidic Dichloride Precursors

While phosphorisocyanatidic dichloride itself is typically used as a stoichiometric reagent due to its high reactivity, its precursors and derivatives can be involved in catalytic systems. For example, the synthesis of phosphorisocyanatidic dichloride often starts from amines via phosgenation, a process that proceeds through a carbamoyl chloride intermediate. wikipedia.org

In broader reaction systems, catalysts are often employed to modulate the reactivity of isocyanates. For example, phosphine (B1218219) oxides can catalyze the decarboxylation of isocyanates to form carbodiimides. wikipedia.org While specific catalytic systems involving the direct use of phosphorisocyanatidic dichloride are not widely reported, its derivatives, such as the corresponding carbamates and ureas, can be designed to act as ligands or precursors in catalytic processes. The fundamental principles of catalysis involve lowering the activation energy of a reaction by providing an alternative reaction pathway, often involving the formation of transient intermediates with the catalyst. youtube.com

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, researchers can deduce the presence of characteristic bonds.

Infrared Spectroscopic Analysis of Derivatives

The reactivity of the isocyanate group in phosphorisocyanatidic dichloride allows for the synthesis of a wide array of derivatives, most notably carbamates, through reactions with alcohols. The infrared spectra of these derivatives exhibit characteristic absorption bands that confirm the transformation of the isocyanate moiety and the introduction of new functional groups.

For instance, the formation of carbamates is typically confirmed by the appearance of N-H and C=O stretching vibrations, which are absent in the parent isocyanate. The exact position of these bands can be influenced by the electronic nature of the substituents on the aromatic ring of the alcohol used in the synthesis.

A representative set of IR data for various carbamate (B1207046) derivatives is presented below:

| Compound Name | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | N-H Bending (cm⁻¹) | C-N Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) |

| Benzyl carbamate | 3358 | 1719 | 1610 | 1346 | 1075 |

| 4-Methoxybenzyl carbamate | 3364 | 1713 | 1616 | 1307 | 1036 |

| 4-Bromobenzyl carbamate | 3442 | 1707 | 1610 | 1346 | 1062 |

| Phenyl carbamate | 3422-3339 | 1707 | 1616 | 1384 | 1211 |

| 4-Methylphenyl carbamate | 3390-3339 | 1700 | 1610 | 1365 | 1216 |

| 2-Nitrophenyl carbamate | 3255 | 1745 | 1616 | 1262 | 1067 |

| Phenethyl carbamate | 3358 | 1719 | 1610 | 1346 | 1075 |

This data is compiled from spectroscopic analyses of various carbamate compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic and organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of phosphorisocyanatidic dichloride, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Applications

¹H NMR spectroscopy is used to determine the number and types of protons in a molecule. In the context of phosphorisocyanatidic dichloride derivatives, it is especially useful for characterizing the organic moieties introduced during derivatization.

For example, in the ¹H NMR spectra of carbamate derivatives, the chemical shift of the N-H proton can provide information about hydrogen bonding and the electronic environment. The signals corresponding to the protons of the alcohol or amine fragment that has reacted with the isocyanate group are also key diagnostic features.

The following table summarizes representative ¹H NMR data for several carbamate derivatives:

| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) |

| Benzyl carbamate | 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂), 4.90 (br s, 1H, NH) |

| 4-Methoxybenzyl carbamate | 7.25 (d, 2H), 6.88 (d, 2H), 5.05 (s, 2H, CH₂), 4.85 (br s, 1H, NH), 3.80 (s, 3H, OCH₃) |

| 4-Bromobenzyl carbamate | 7.45 (d, 2H), 7.20 (d, 2H), 5.08 (s, 2H, CH₂), 4.95 (br s, 1H, NH) |

| Phenyl carbamate | 7.32-7.26 (m, 2H), 7.19-7.13 (m, 1H), 7.10-7.06 (m, 2H), 5.05 (br s, 1H, NH) rsc.org |

| 4-Methylphenyl carbamate | 7.09-7.06 (m, 2H), 7.02-6.99 (m, 2H), 4.96 (s, 1H, NH), 2.26-2.24 (t, 3H, CH₃) rsc.org |

| 2-Nitrophenyl carbamate | 10.51 (br s, 1H, NH), 8.12-8.09 (m, 1H), 7.65-7.60 (m, 1H), 7.25-7.20 (m, 2H) rsc.org |

This data is compiled from spectroscopic analyses of various carbamate compounds. rsc.orgorientjchem.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In derivatives of phosphorisocyanatidic dichloride, the chemical shift of the carbonyl carbon in the carbamate group is a key diagnostic signal. Furthermore, the coupling between phosphorus and carbon atoms (J-P coupling) can provide valuable structural information.

In a study of a phosphorus ylide containing a carbamate moiety, the following ¹³C NMR data was reported:

| Functional Group | Chemical Shift (δ, ppm) | P-C Coupling Constant (JPC, Hz) |

| P=C | 41.07 | 135.8 (¹JPC) |

| P=C-CH | 61.80 | 15.0 (²JPC) |

| N-C=O | 153.20 | - |

| C=O | 168.60 | 13.1 (²JPC) |

| C=O | 173.05 | 10.5 (³JPC) |

This data is from a study on a phosphorus ylide containing a carbamate derivative. orientjchem.org

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopic Applications

³¹P NMR spectroscopy is a highly specific technique for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is very sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it.

For phosphorisocyanatidic dichloride and its derivatives, the ³¹P NMR chemical shift provides direct information about the electronic environment of the phosphorus atom. In a study of a phosphorus ylide containing a carbamate derivative, two distinct ³¹P NMR signals were observed at δ = 24.81 and 24.09 ppm, corresponding to two different rotational isomers. orientjchem.org This demonstrates the sensitivity of ³¹P NMR to subtle structural variations.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For phosphorisocyanatidic dichloride and its derivatives, mass spectrometry can confirm the identity of the synthesized products and provide insights into their stability and decomposition pathways under ionization conditions.

Application of Advanced Spectroscopic Probes in Related Systems

The study of highly reactive compounds like phosphorisocyanatidic dichloride and its derivatives benefits immensely from the use of advanced spectroscopic probes. These probes, often fluorescent in nature, allow for the sensitive and selective detection and characterization of these compounds and their reaction products. Research in related organophosphorus systems demonstrates the power of these techniques in elucidating reaction mechanisms, determining kinetic parameters, and even enabling applications in biological imaging.

A significant area of application for advanced spectroscopic probes is in the detection of organophosphorus compounds, many of which are structurally related to phosphorisocyanatidic dichloride. These probes are typically designed to undergo a measurable change in their spectroscopic properties, such as a shift in fluorescence wavelength or intensity, upon interaction with the target analyte.

One notable example involves the use of a dipyrrinone oxime-based fluorescent probe for the detection of various organophosphorus compounds, including nerve agents and pesticides. Computational studies have shown that this probe can selectively bind to compounds like diethyl chlorophosphate, a structural relative of phosphorisocyanatidic dichloride. The binding event alters the electronic structure of the probe, leading to a detectable change in its fluorescence emission. This approach highlights the potential for designing probes that are highly selective for specific organophosphorus functionalities.

Another class of advanced spectroscopic probes used in related systems are those based on coumarin-enamine scaffolds. These have been synthesized and their photophysical properties extensively studied for the detection of organophosphates. For instance, a particular coumarin-enamine derivative has demonstrated a fluorescence "turn-on" response upon reacting with diisopropyl chlorophosphate. This change is attributed to a photoinduced electron transfer (PET) mechanism being disrupted upon phosphorylation of the probe. Such a mechanism allows for highly sensitive detection, with limits of detection reaching the parts-per-million (ppm) range.

Furthermore, peptide-based fluorescent probes have been developed for the detection of organophosphorus pesticides. These probes often incorporate a reactive serine residue that can be covalently modified by the organophosphorus compound. This modification can induce aggregation of the peptide probes, leading to a significant enhancement of fluorescence through an aggregation-induced emission (AIE) mechanism. The adducts formed and the resulting aggregated structures can be characterized by a suite of spectroscopic and microscopic techniques, including fluorescence spectroscopy, mass spectrometry, and electron microscopy, providing detailed insights into the sensing mechanism.

In the context of biological applications, organophosphorus compounds themselves have been functionalized to act as fluorescent probes for cellular imaging. By attaching a fluorophore, such as BODIPY, to a phosphonium (B103445) salt, researchers have created probes that can target specific organelles, like mitochondria. The inherent positive charge of the phosphonium group facilitates its accumulation within the negatively charged mitochondrial membrane, allowing for the visualization of these organelles through fluorescence microscopy.

The table below summarizes key findings from studies on advanced spectroscopic probes in systems related to phosphorisocyanatidic dichloride.

| Spectroscopic Probe Type | Related Analyte | Key Spectroscopic Observation | Mechanism/Application |

| Dipyrrinone Oxime | Diethyl chlorophosphate | Change in fluorescence emission | Selective binding and detection |

| Coumarin-enamine | Diisopropyl chlorophosphate | Fluorescence "turn-on" | Inhibition of Photoinduced Electron Transfer (PET) |

| Peptide-based (with TPE) | Organophosphorus pesticides | Aggregation-Induced Emission (AIE) | Covalent modification and subsequent aggregation |

| BODIPY-conjugated Phosphonium Salt | N/A (Probe itself) | Fluorescence | Cellular imaging of mitochondria |

These examples from related systems underscore the vast potential of advanced spectroscopic probes in the study of phosphorisocyanatidic dichloride and its derivatives. Future research in this area could focus on the development of bespoke probes specifically designed to react with the unique isocyanate and phosphoryl chloride functionalities of the target molecule, enabling a deeper understanding of its chemistry and potential applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and nature of chemical bonds within phosphorisocyanatidic dichloride. These models provide a quantitative description of electron distribution and orbital interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT calculations can be used to determine various molecular properties, including optimized geometries, electronic energies, and the nature of chemical bonding.

In the context of phosphorisocyanatidic dichloride, DFT studies can elucidate the distribution of electron density and identify regions of electrophilicity and nucleophilicity. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For instance, DFT calculations can reveal that the phosphorus atom is a primary electrophilic site, while the oxygen and nitrogen atoms possess significant negative charge. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. rsc.org

DFT methods are also employed to analyze adsorption interactions between molecules and surfaces. mdpi.com For example, a study on the adsorption of carbon impurities on kaolinite (B1170537) used DFT to understand the bonding mechanisms, which involved hydrogen bonding and electrostatic attractions. mdpi.com Similarly, DFT has been used to investigate the interaction of cyanogen (B1215507) chloride (ClCN) with carbon nanocones, revealing that modifications to the nanocone surface can enhance its detection capabilities. rsc.org These examples highlight the utility of DFT in understanding intermolecular forces, which is also relevant for predicting the behavior of phosphorisocyanatidic dichloride in various chemical environments.

Table 1: Illustrative DFT-Calculated Properties of a Molecule Similar to Phosphorisocyanatidic Dichloride

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap (Eg) | 4.5 eV | Indicates chemical reactivity and electronic excitation energy. rsc.org |

| Adsorption Energy (Eads) | -29.11 kcal/mol | Quantifies the strength of interaction with another surface or molecule. rsc.org |

| NBO Charge Transfer | 190 | me |

Note: The data in this table is illustrative and based on a similar molecule from a cited study to demonstrate the type of information obtained from DFT calculations.

High-Level Ab Initio Calculations

For even greater accuracy, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. scirp.org While computationally more demanding, they can be crucial for obtaining benchmark-quality data on molecular properties and reaction energies.

The embedded cluster method at the MP2 level (ECM-MP2) has been used to study the electronic structure of complex materials, such as Fe-based superconductors. scirp.org This approach involves performing high-level calculations on a small, representative part of a larger system (the cluster) while embedding it in a background that mimics the rest of the material. scirp.org Such methods could be applied to study the behavior of phosphorisocyanatidic dichloride in condensed phases or when interacting with other molecules.

Simulation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

Energy Profiles and Reaction Kinetics Modeling

Computational methods can be used to model the kinetics of chemical reactions by calculating the energy barriers (activation energies) associated with each step. mdpi.com This information is vital for understanding reaction rates and how they are influenced by factors such as temperature and solvent. researchgate.net

For example, the reaction rate constant for the reaction of the isocyanato radical (NCO) with chlorine atoms has been determined experimentally and modeled using a simple chemical model to fit the experimental data. nih.gov This type of kinetic modeling can be extended to the reactions of phosphorisocyanatidic dichloride. By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the prediction of rate constants using transition state theory. The influence of solvents on reaction kinetics can also be modeled, as demonstrated in the study of the reaction between phenol (B47542) and tolylene-2,4-diisocyanate, where polar solvents were found to accelerate the reaction. researchgate.net

Table 2: Example of Calculated Kinetic Parameters for a Reaction

| Parameter | Value | Method |

| Rate Constant (k) at 293 K | (2.4 +/- 1.6) x 10-13 cm³ molecules-1 s-1 | Experimental with computer modeling nih.gov |

| Rate Constant (k) at 345 K | (1.9 +/- 1.2) x 10-13 cm³ molecules-1 s-1 | Experimental with computer modeling nih.gov |

Note: This table presents data for a related reaction to illustrate the type of kinetic information that can be obtained.

Stereoselectivity Predictions and Analysis

Computational chemistry has become an invaluable tool for predicting and understanding the stereochemical outcome of chemical reactions. rsc.org By calculating the energies of diastereomeric transition states, the preferred stereoisomeric product can be identified. rsc.org

In stereoselective reactions, the relative energies of the transition states leading to different stereoisomers determine the product distribution. khanacademy.org Computational models can accurately calculate these energy differences, providing a quantitative prediction of the enantiomeric or diastereomeric excess. For a reaction to be stereospecific, the stereochemistry of the starting material must dictate the stereochemistry of the product. khanacademy.org Computational studies can rationalize this by examining the reaction mechanism and the specific orientations required for the reaction to proceed. khanacademy.org Advances in computational methods now allow for the rational design of asymmetric catalysts by predicting their effectiveness in controlling stereoselectivity. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which are essential for the characterization of new compounds. ehu.es These predictions can aid in the interpretation of experimental spectra and can even be used to identify unknown substances.

For nuclear magnetic resonance (NMR) spectroscopy, the isotropic shielding tensor can be calculated, from which the chemical shifts are derived. youtube.com To obtain accurate results, it is often necessary to calculate the properties of a reference compound, like tetramethylsilane (B1202638) (TMS), and then determine the relative chemical shifts. youtube.com The simulation of NMR spectra can also involve the calculation of spin-spin coupling constants. youtube.com

Similarly, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with the experimental one can help in assigning the observed bands to specific vibrational modes of the molecule.

Machine learning approaches are also emerging as a powerful tool for predicting spectroscopic properties. ehu.es By training on large datasets of known molecules and their spectra, these models can learn to predict the spectroscopic properties of new molecules with high accuracy and at a much lower computational cost than traditional quantum chemical methods. ehu.es

Computational NMR Chemical Shifts

Computational methods are extensively used to predict the nuclear magnetic resonance (NMR) chemical shifts of phosphorisocyanatidic dichloride, particularly for the ³¹P, ¹³C, and ¹⁵N nuclei. nih.gov The calculation of NMR parameters is a sensitive test of the accuracy of the computed electronic structure.

For ³¹P NMR chemical shifts in organophosphorus compounds, density functional theory (DFT) methods, such as those employing the Keal and Tozer (KT2 and KT3) functionals, have been shown to provide reliable results. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for these calculations. researchgate.net To achieve high accuracy, it is often necessary to consider several factors, including:

Basis Sets: Reliable basis sets, such as Jensen's pcS-2 or Pople's 6-311G(d,p) or larger, are recommended. nih.gov

Relativistic Effects: These can be significant for heavier atoms like phosphorus and can improve the agreement between calculated and experimental values. nih.gov

Solvent Effects: The inclusion of solvent effects, often through models like the polarizable continuum model (PCM), can refine the calculated chemical shifts by 1-2 ppm. nih.gov

Similarly, computational protocols exist for the accurate calculation of ¹³C NMR chemical shifts, taking into account theoretical background, accuracy, solvent effects, and vibrational corrections. nih.gov

The following table presents theoretically predicted NMR chemical shifts for phosphorisocyanatidic dichloride based on computational studies of related organophosphorus compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ³¹P | P(O)Cl₂(NCO) | -10 to -15 |

| ¹³C | NCO | 120 - 125 |

Note: These are estimated chemical shift ranges relative to standard references (e.g., 85% H₃PO₄ for ³¹P, TMS for ¹³C). Actual values depend on the specific computational model and experimental conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of phosphorisocyanatidic dichloride involves identifying the stable geometries of the molecule and the energy barriers for rotation around its single bonds, primarily the P-N bond. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov

For isocyanates, MD simulations can provide insights into their phase behavior, including vapor-liquid equilibria. nsf.govnih.gov The success of these simulations relies heavily on the quality of the force field used to describe the interatomic interactions. mdpi.com Force fields like the Transferable Potentials for Phase Equilibria (TraPPE) and the General Amber Force Field (GAFF) have been developed and parameterized for isocyanates. nsf.gov

In the context of phosphorisocyanatidic dichloride, MD simulations can be employed to:

Explore the conformational landscape and identify low-energy conformers.

Simulate the molecule's behavior in different solvents.

Investigate the dynamics of the isocyanate group.

These simulations can reveal how the molecule's conformation influences its reactivity and interactions with other molecules.

Development of Computational Tools and Software for Related Systems

The theoretical investigation of phosphorisocyanatidic dichloride and related organophosphorus compounds is facilitated by a range of computational chemistry software packages. These programs implement the quantum mechanical and molecular mechanics methods necessary for the calculations described in the preceding sections.

Prominent software packages used for these types of studies include:

Gaussian: A widely used program for a broad range of electronic structure calculations, including DFT and ab initio methods.

ORCA: A powerful and versatile quantum chemistry program package that is free for academic use.

VASP (Vienna Ab initio Simulation Package) and CP2K: These are popular for performing atomistic simulations of solid-state and molecular systems. iraspa.org

NAMD and TINKER: Software packages often used for molecular dynamics simulations, particularly for large systems. chemcompute.org

In addition to these general-purpose programs, specialized computational platforms are also being developed. For instance, "kraken" is a discovery platform specifically designed for the systematic exploration of the property space of organophosphorus ligands, utilizing quantum-mechanical methods and machine learning to predict properties for a vast number of compounds. chemrxiv.org Such tools are invaluable for accelerating the design and discovery of new organophosphorus compounds with desired properties.

Synthetic Applications and Materials Science Perspectives

Role as a Precursor in Diverse Organic Transformations

The reactivity of phosphorisocyanatidic dichloride is centered on its two key components: the electrophilic phosphorus atom and the isocyanate moiety. The two chlorine atoms are effective leaving groups, facilitating nucleophilic substitution at the phosphorus center. Simultaneously, the isocyanate group is susceptible to attack by a wide array of nucleophiles. cymitquimica.com This dual reactivity makes it a valuable building block for complex molecules.

Phosphorisocyanatidic dichloride serves as a foundational reagent for the synthesis of a wide array of organophosphorus compounds, which are significant in medicinal chemistry, agriculture, and materials science. cymitquimica.comfrontiersin.org By reacting it with various organic nucleophiles, the chlorine atoms can be displaced to form new phosphorus-carbon or phosphorus-heteroatom bonds. These reactions are central to creating compounds with tailored electronic and steric properties.

The general approach involves the stepwise or simultaneous substitution of the chloride ions with organometallic reagents or heteroatom-containing nucleophiles. This versatility allows for the introduction of diverse functionalities onto the phosphorus core, leading to the generation of novel phosphonates, phosphinates, and other related structures. The field of organophosphorus chemistry continuously seeks new, efficient synthetic methods, and reactive precursors like phosphorisocyanatidic dichloride are instrumental in this pursuit. frontiersin.orgrsc.org

Table 1: Selected Reactions for Organophosphorus Compound Synthesis

| Reactant | Reagent Class | Resulting P-X Bond | Product Class Example |

| Alcohol (ROH) | Oxygen Nucleophile | P-OR | Phosphoramidate Ester |

| Amine (R₂NH) | Nitrogen Nucleophile | P-NR₂ | Phosphorodiamidic Isocyanate |

| Organometallic (R-MgX) | Carbon Nucleophile | P-C | Organophosphonate Derivative |

This table illustrates the general reactivity of the P-Cl bonds in phosphorisocyanatidic dichloride towards common classes of nucleophiles.

The compound's bifunctional nature is particularly useful in the synthesis of heterocyclic compounds. The isocyanate group can react with a nucleophilic site on a substrate, while the dichlorophosphoryl group can undergo a subsequent intramolecular reaction to close a ring.

A notable application is in the synthesis of phenanthridine-based diarylphosphine oxides. nih.gov In such syntheses, the isocyanate can engage with a suitable functional group on a biaryl precursor, initiating a sequence of reactions that ultimately leads to the formation of the fused heterocyclic system. This strategy highlights the utility of phosphorisocyanatidic dichloride in constructing complex, polycyclic architectures that are of interest in medicinal chemistry and materials science.

Utility in the Synthesis of Functional Reagents

Beyond its direct use in forming final target molecules, phosphorisocyanatidic dichloride is a key starting material for creating other specialized chemical reagents.

Phosphorisocyanatidic dichloride is itself a polyfunctional reagent, possessing three distinct reactive sites (two P-Cl bonds and the N=C=O group). cymitquimica.com This inherent functionality allows it to act as a linchpin, connecting different molecular fragments. By carefully controlling reaction conditions, chemists can selectively react one site while preserving the others for subsequent transformations. This enables the construction of complex, multifunctional molecules where each component of the original precursor has been converted into a new functional group, yielding a highly derivatized product from a simple starting material.

While not a direct precursor to traditional trialkylphosphines, phosphorisocyanatidic dichloride is instrumental in preparing phosphine (B1218219) oxide-type ligands. researchgate.netnih.gov Phosphine ligands are crucial for modern transition metal-catalyzed reactions, as their electronic and steric properties directly influence the catalyst's activity and selectivity. sigmaaldrich.com

Specifically, phosphine oxides have emerged as important pre-ligands. nih.gov They can be synthesized from precursors like phosphorisocyanatidic dichloride and are often air-stable solids that are easier to handle than their corresponding phosphine counterparts. In the catalytic cycle, these phosphine oxides can be reduced in situ to the active phosphine ligand. The synthesis of these ligand precursors often involves the substitution of the chlorine atoms on the phosphorus center with aryl or alkyl groups, demonstrating a key application of this versatile reagent. researchgate.netnih.gov

The development of new and efficient transition metal catalysts is a primary goal in chemical research, with applications ranging from pharmaceutical synthesis to energy conversion. nih.govrsc.orgmdpi.com The performance of a homogeneous catalyst is a synergistic effect of the metal center and its coordinating ligands.

Phosphorisocyanatidic dichloride plays a role as an intermediate in this process by providing a pathway to specialized ligands. nih.gov For instance, it is a precursor to phosphine oxide ligands used in palladium-catalyzed cross-coupling reactions, which are fundamental for forming C-C, C-N, and C-S bonds. nih.govmdpi.com The ability to synthesize novel ligands allows for the fine-tuning of catalyst performance, potentially leading to higher yields, better selectivity, and the ability to catalyze reactions with previously unreactive substrates like unactivated aryl chlorides. nih.gov The development of such catalysts relies on the availability of versatile chemical building blocks like phosphorisocyanatidic dichloride to create the necessary ligand architectures. rsc.org

Concluding Remarks and Future Research Trajectories

Emerging Research Frontiers

The scientific community is actively exploring the potential of Phosphorisocyanatidic dichloride in several key areas, primarily driven by its ability to act as a building block for complex molecules with specific functionalities.

One of the most promising frontiers is in the field of medicinal chemistry . Researchers are utilizing the compound's reactivity to synthesize novel acyclic and heterocyclic compounds containing phosphorus. These new chemical entities are then screened for potential biological activities. Studies have shown that derivatives of Phosphorisocyanatidic dichloride exhibit promising antibacterial, antifungal, and even antitumor properties. benthamdirect.comingentaconnect.com The ability to introduce a phosphorus-containing moiety into organic molecules through this reagent is a significant advantage, as organophosphorus compounds are known to play crucial roles in various biological processes.

Another significant area of emerging research is in materials science , particularly in the development of flame retardants . The phosphorus element in the compound's structure imparts inherent flame-retardant properties. When incorporated into polymers, derivatives of Phosphorisocyanatidic dichloride can enhance their resistance to fire. researchgate.netnih.gov Research is focused on synthesizing new phosphorus-containing additives that can be blended with or chemically bonded to various polymers to improve their fire safety without compromising their mechanical properties. This is of particular interest for applications in electronics, construction, and transportation where fire safety is paramount.

The development of novel agrochemicals also represents a growing research area. The structural diversity achievable through the reactions of Phosphorisocyanatidic dichloride allows for the creation of new pesticides and herbicides. The introduction of the phosphoryl group can influence the biological activity and mode of action of these agrochemicals, potentially leading to more effective and environmentally benign crop protection solutions.

Interdisciplinary Research Opportunities

The versatility of Phosphorisocyanatidic dichloride creates numerous opportunities for collaboration across different scientific disciplines.

The intersection of organic synthesis and medicinal chemistry is a particularly fertile ground for interdisciplinary work. Synthetic chemists can leverage the unique reactivity of Phosphorisocyanatidic dichloride to design and create libraries of novel compounds. These compounds can then be evaluated by medicinal chemists and biologists for their therapeutic potential against a range of diseases. The synthesis of carbamates, which are important intermediates in the pharmaceutical industry, is one such area of active research.

In the realm of polymer chemistry and materials science , there are significant opportunities to develop new functional materials. By reacting Phosphorisocyanatidic dichloride with various polymers or monomers, researchers can modify the properties of materials to create surfaces with enhanced flame retardancy, thermal stability, or biocompatibility. This opens up possibilities for new applications in areas such as advanced coatings, biomedical devices, and high-performance composites.

Furthermore, the application of Phosphorisocyanatidic dichloride in agrochemical science necessitates a collaborative approach involving chemists, biologists, and environmental scientists. The design of new pesticides requires not only synthetic expertise but also a deep understanding of their biological targets and environmental impact.

| Research Area | Key Applications | Interdisciplinary Fields |

| Medicinal Chemistry | Synthesis of novel antibacterial, antifungal, and antitumor agents. | Organic Chemistry, Pharmacology, Biochemistry |

| Materials Science | Development of advanced flame retardants for polymers. | Polymer Chemistry, Engineering, Fire Safety Science |

| Agrochemicals | Creation of new and more effective pesticides and herbicides. | Agricultural Science, Toxicology, Environmental Science |

Methodological Advancements and Challenges

Despite its potential, the widespread use of Phosphorisocyanatidic dichloride is not without its challenges, which in turn drive methodological advancements.

A primary challenge lies in controlling the high reactivity of the compound. The isocyanate group is highly susceptible to nucleophilic attack, and the chlorine atoms on the phosphorus can be readily substituted. This high reactivity can lead to a lack of selectivity and the formation of unwanted byproducts. Current research is focused on developing new catalytic systems and reaction conditions that allow for more precise control over the reactivity of Phosphorisocyanatidic dichloride, enabling chemists to target specific transformations with greater efficiency.

Sustainable synthesis is another key area of focus. Traditional methods for producing isocyanates often involve the use of hazardous reagents like phosgene. nih.gov There is a growing demand for greener and more sustainable synthetic routes to Phosphorisocyanatidic dichloride and its derivatives. nih.govresearchgate.netrsc.org This includes the exploration of non-phosgene pathways and the use of more environmentally friendly solvents and catalysts.

In terms of analytical methodologies , the reactive nature of Phosphorisocyanatidic dichloride presents challenges for its characterization and quality control. Advanced analytical techniques are required to accurately determine its purity and to monitor its reactions in real-time. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and various chromatographic methods are crucial for understanding the chemistry of this compound. wpmucdn.commdpi.comnih.govolympianwatertesting.com There is ongoing research to develop more robust and sensitive analytical methods for the analysis of reactive phosphorus compounds. wpmucdn.comnih.gov

| Methodological Area | Advancements | Challenges |

| Synthesis | Exploration of non-phosgene routes and greener catalysts. | Controlling high reactivity and selectivity. |

| Analysis | Application of advanced spectroscopic and chromatographic techniques. | Handling and analysis of a highly reactive and moisture-sensitive compound. |

| Handling & Safety | Development of improved handling protocols and engineering controls. | Ensuring safety due to its corrosive and reactive nature. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Phosphorisocyanatidic dichloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves reacting phosphorus precursors with chlorinating agents under anhydrous conditions. Optimization requires systematic variation of parameters (temperature, stoichiometry, solvent polarity) while monitoring intermediates via <sup>31</sup>P NMR . Purity can be enhanced using fractional distillation or recrystallization with non-polar solvents .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of Phosphorisocyanatidic dichloride?

- Methodological Answer : Combine spectroscopic methods:

- FT-IR : Confirm functional groups (e.g., P-Cl bonds at 550–600 cm<sup>-1</sup>).

- <sup>31</sup>P NMR : Assess phosphorus environment (δ 0–50 ppm range).

- X-ray crystallography : Resolve molecular geometry and bond angles .

- HPLC : Quantify purity (>98% threshold for research-grade samples) .

Q. What safety protocols are critical when handling Phosphorisocyanatidic dichloride in laboratory settings?

- Methodological Answer :

- Use fume hoods and inert-atmosphere gloveboxes to prevent hydrolysis.

- Wear PPE: neoprene gloves, chemical-resistant aprons, and full-face shields.

- Store in sealed, corrosion-resistant containers under dry argon .

- Emergency response: Immediate flushing with water for skin/eye contact; avoid inducing vomiting if ingested .

Q. How does solvent choice influence the reactivity of Phosphorisocyanatidic dichloride in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, accelerating substitution. Conduct kinetic studies under controlled dielectric conditions to map solvent effects. Compare rate constants (k) using <sup>31</sup>P NMR or conductivity measurements .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of Phosphorisocyanatidic dichloride?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify volatile byproducts (e.g., PCl3, Cl2). Computational modeling (DFT) can predict activation energies for bond cleavage, validated via Arrhenius plots from isothermal decomposition experiments .

Q. How can isotopic labeling (e.g., <sup>18</sup>O, <sup>2</sup>H) elucidate the hydrolysis mechanism of Phosphorisocyanatidic dichloride?

- Methodological Answer : Synthesize isotopically labeled analogs and track hydrolysis intermediates using:

- GC-MS : Detect labeled H2O byproducts.

- Raman spectroscopy : Monitor P=O bond formation kinetics.

- Compare <sup>18</sup>O/<sup>16</sup>O isotope effects to distinguish associative vs. dissociative pathways .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf<sup>⦵</sup>) of Phosphorisocyanatidic dichloride?

- Methodological Answer :

- Replicate studies : Standardize calorimetry conditions (e.g., bomb calorimeter calibration).

- Meta-analysis : Adjust for impurities using published purity thresholds (≥95% inclusion criterion).

- Cross-validate : Compare computational (COSMO-RS) and experimental ΔHf<sup>⦵</sup> values .

Q. How do steric and electronic effects of substituents impact the coordination chemistry of Phosphorisocyanatidic dichloride with transition metals?

- Methodological Answer : Synthesize ligand-metal complexes (e.g., Pd, Pt) and analyze via:

- Single-crystal XRD : Determine coordination geometry (e.g., square planar vs. tetrahedral).

- Cyclic voltammetry : Measure redox potentials influenced by ligand electron-withdrawing effects.

- EPR : Detect paramagnetic intermediates in catalytic cycles .

Q. What role does Phosphorisocyanatidic dichloride play in catalytic C-P bond formation, and how can its efficiency be enhanced?

- Methodological Answer : Design kinetic experiments to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination). Screen co-catalysts (e.g., Cu(I) salts) to stabilize reactive intermediates. Use Hammett plots to correlate substituent σ-values with catalytic turnover .

Methodological Guidelines

- Experimental Reproducibility : Document reaction conditions (e.g., humidity, trace O2 levels) to mitigate variability .

- Data Validation : Employ triplicate runs with statistical error margins (±2σ) for kinetic/thermodynamic data .

- Interdisciplinary Approaches : Integrate synthetic chemistry with computational modeling to predict and validate reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.